4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure and potential therapeutic applications. This compound features an ethoxy group, a methyl group, and a piperidine moiety, contributing to its biological activity. Sulfonamides are known for their antibacterial properties and have been extensively studied for various medical applications.
The compound is synthesized through various organic chemistry methods, often involving the reaction of sulfonyl chlorides with amines or other nucleophiles. The specific synthesis of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been documented in patent literature, indicating its relevance in pharmaceutical research and development .
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide belongs to the class of benzenesulfonamides. These compounds are typically classified based on their functional groups and structural features, which influence their chemical behavior and biological activity.
The synthesis of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be achieved through several methods, primarily involving nucleophilic substitution reactions. Commonly, sulfonyl chlorides react with amines in the presence of bases such as diisopropylethylamine to facilitate the formation of the sulfonamide bond.
A typical synthetic route includes:
The molecular formula is , with a molar mass of approximately 306.41 g/mol. The compound's structure can be analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry for confirmation of its identity and purity.
As a sulfonamide, 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC), and products are purified through column chromatography or recrystallization techniques to ensure high yields and purity.
The mechanism of action for sulfonamides generally involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By mimicking para-amino benzoic acid (PABA), these compounds disrupt folate metabolism, leading to bacterial growth inhibition.
Studies have shown that the presence of the piperidine moiety enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against target bacteria .
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) can provide insight into functional groups present within the molecule, confirming its structure through characteristic absorption bands .
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has potential applications in:
Research into this compound continues to explore its therapeutic potential across various fields, particularly in combating antibiotic resistance through novel mechanisms .
The therapeutic journey of benzenesulfonamides commenced with the serendipitous discovery of Prontosil Rubrum’s antibacterial properties in 1932, marking the dawn of the antibiotic era. The active metabolite sulfanilamide established the fundamental pharmacophore: a sulfonamide group attached to an aromatic ring. This simple scaffold underwent iterative structural refinements to enhance potency, pharmacokinetics, and therapeutic breadth. Second-generation modifications incorporated heterocyclic substituents at the N1 position, yielding derivatives like sulfathiazole and sulfadiazine with improved antibacterial spectra .
The late 20th century witnessed strategic diversification beyond anti-infectives, exploiting the sulfonamide group’s capacity for hydrogen bonding and electrostatic interactions with diverse enzyme targets. Key therapeutic transitions included:
Contemporary medicinal chemistry employs rational design to optimize benzenesulfonamide derivatives, exemplified by the strategic incorporation of piperidine rings to enhance blood-brain barrier penetration and receptor affinity. The progression toward target-specific agents is demonstrated by compounds like 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, which integrates multiple pharmacophoric elements for potential central nervous system activity [1] [7].
Table 1: Evolution of Benzenesulfonamide-Based Therapeutics
Generation | Time Period | Representative Derivatives | Primary Therapeutic Application | Structural Innovations |
---|---|---|---|---|
First | 1930s-1940s | Sulfanilamide, Prontosil | Antibacterial | Unsubstituted sulfanilamide core |
Second | 1940s-1960s | Sulfathiazole, Sulfadiazine | Broad-spectrum antibacterials | N1-heterocyclic substitutions |
Expanded | 1960s-1980s | Acetazolamide, Furosemide | Diuretics, CA inhibitors | Amino/alkylamino substitutions at C4 |
Targeted | 1980s-2000s | Zonisamide, Celecoxib | Anticonvulsants, COX-2 inhibition | Trifluoromethyl, pyrazole rings |
Contemporary | 2000s-Present | Piperidine-linked derivatives | CNS disorders, kinase inhibition | Piperidine/pyrrolidine linkers, ethoxy/methyl combinations |
The compound 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 952982-43-3) exemplifies contemporary rational drug design through its strategic substituent arrangement. Its molecular architecture comprises three principal domains that collectively determine physicochemical properties and target engagement [1]:
Ethoxy-Methyl Benzenesulfonamide Domain: The 4-ethoxy group (-OCH₂CH₃) conjugated to the aromatic system imparts moderate lipophilicity (computed LogP ≈ 2.5) while serving as a hydrogen bond acceptor. Ortho-positioning of the methyl group creates steric hindrance influencing sulfonamide conformation and potentially conferring metabolic stability by impeding cytochrome P450 oxidation at adjacent positions. This substitution pattern differentiates it from simpler analogs like 4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (EVT-2994140, CAS 952982-40-0), where ethoxy is replaced by fluorine, significantly altering electron distribution and polarity [1] .
Sulfonamide Bridge: The -SO₂NH- moiety functions as a conformational lock between aromatic and aliphatic domains while providing hydrogen-bond donor/acceptor capabilities crucial for target recognition. X-ray crystallography of analogous structures reveals preferred dihedral angles between 60-80° relative to the benzene plane, positioning the sulfonyl oxygen atoms for electrostatic interactions with protein residues. This configuration potentially enables dual binding mode functionality – acting as a hydrogen bond acceptor in enzymatic pockets or forming ionic interactions in receptor binding sites [1].
1-Methylpiperidin-4-ylmethyl Pharmacophore: The N-methylpiperidine moiety introduces a positively charged tertiary amine at physiological pH (pKa ≈ 9.5), enhancing solubility in acidic compartments and promoting blood-brain barrier permeability. Molecular modeling indicates the piperidine ring adopts predominantly a chair conformation with the methyl substituent equatorial. The methylene spacer (-CH₂-) between piperidine and sulfonamide provides torsional flexibility for optimal target engagement. Computational analyses suggest this moiety contributes significantly to the compound’s polar surface area (≈85 Ų), positioning it within the optimal range for CNS penetration [1] [7].
Table 2: Comparative Structural Analysis of Piperidine-Linked Benzenesulfonamide Derivatives
Compound | Aromatic Substituents | Piperidine Modification | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|---|
4-Ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (VC5016491) | 4-ethoxy, 3-methyl | 1-methyl | C₁₆H₂₆N₂O₃S | 326.46 | Balanced LogP (2.5), moderate PSA (85Ų) |
4-Fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (EVT-2994140) | 4-fluoro, 3-methyl | 1-methyl | C₁₄H₂₁FN₂O₂S | 300.39 | Increased polarity, reduced steric bulk |
N-((1-Benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide (EVT-2997572) | 4-ethoxy, 3-fluoro | 1-benzyl | C₂₁H₂₇FN₂O₃S | 406.52 | Enhanced lipophilicity, expanded steric profile |
4-Amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide (CID 2513318) | 4-amino | N-methyl, 1-methyl | C₁₃H₂₁N₃O₂S | 283.40 | Electron-donating amino group, tertiary sulfonamide |
Despite promising structural attributes, 4-ethoxy-3-methyl-N-((1-methylpiouridin-4-yl)methyl)benzenesulfonamide exhibits significant research deficiencies requiring systematic investigation [1] [7]:
Target Identification and Validation: The compound lacks comprehensive profiling against therapeutic target families. While its structural analogs suggest potential activity at central serotonin receptors (particularly 5-HT6 given the piperidine-sulfonamide motif observed in Ro 04-6790), experimental validation remains absent [7]. High-throughput screening against kinase panels (especially c-Kit, implicated in gastrointestinal stromal tumors) is warranted due to structural parallels with patented imidazopyridine derivatives (WO2021013864A1) [8]. Comprehensive GPCR profiling and ion channel modulation studies represent critical knowledge gaps in its pharmacological characterization.
Structure-Activity Relationship (SAR) Deficiencies: Current literature provides insufficient SAR data regarding:
Physicochemical and ADMET Characterization: Published data lacks empirical determination of critical properties:
Biological Activity Screening: Preliminary investigations recommended in literature remain unexecuted:
Synthetic Methodology Optimization: Current synthetic routes require refinement to address:
Table 3: Critical Research Priorities for Piperidine-Linked Sulfonamide Pharmacophores
Research Domain | Specific Gaps | Recommended Approaches | Potential Impact |
---|---|---|---|
Target Profiling | Unknown primary target(s), Limited receptor screening | High-throughput binding assays, Kinome profiling, Phenotypic screening | Identification of lead therapeutic indications |
Structural Optimization | Unexplored bioisosteric replacements, Incomplete SAR at piperidine nitrogen | Synthesis of N-alkyl/aryl variants, Spacer length modification, Heterocycle replacement | Enhanced potency and selectivity |
ADMET Prediction | Lack of experimental solubility, Uncharacterized metabolic pathways | Kinetic solubility assays, Microsomal stability studies, Plasma protein binding measurements | Optimization of pharmacokinetic properties |
Synthetic Chemistry | Low-yielding coupling steps, Purification challenges | Microwave-assisted synthesis, Solid-phase approaches, Flow chemistry implementation | Scalable production for biological testing |
Biological Evaluation | Absence of efficacy data, Untested therapeutic hypotheses | Enzyme inhibition panels, Cell-based disease models, Antimicrobial susceptibility testing | Validation of therapeutic potential |
Future research should prioritize collaborative academic-industrial partnerships to address these deficiencies comprehensively. Emphasis should be placed on parallel synthesis approaches to generate structurally diverse analogs for rigorous SAR exploration. Computational chemistry and molecular modeling studies would provide valuable insights into conformational preferences and binding modes, guiding rational design strategies. Additionally, comprehensive ADMET profiling early in development would mitigate potential attrition risks. The strategic integration of these research domains promises to elucidate the therapeutic potential of this underexplored chemotype [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7